molecular formula C4H10F3NS B140258 Diethylaminosulfur trifluoride CAS No. 38078-09-0

Diethylaminosulfur trifluoride

Cat. No.: B140258
CAS No.: 38078-09-0
M. Wt: 161.19 g/mol
InChI Key: CSJLBAMHHLJAAS-UHFFFAOYSA-N
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Description

Diethylaminosulfur trifluoride is an organosulfur compound with the chemical formula C4H10F3NS. This compound is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. It is known for its ability to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylaminosulfur trifluoride is synthesized by reacting diethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is typically carried out in a solvent such as trichlorofluoromethane (Freon-11) or diethyl ether. The reaction proceeds as follows :

Et2NSiMe3+SF4Et2NSF3+Me3SiF\text{Et}_2\text{NSiMe}_3 + \text{SF}_4 \rightarrow \text{Et}_2\text{NSF}_3 + \text{Me}_3\text{SiF} Et2​NSiMe3​+SF4​→Et2​NSF3​+Me3​SiF

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reaction conditions but on a larger scale. The use of diethyl ether as a solvent is preferred due to its lower environmental impact compared to trichlorofluoromethane .

Chemical Reactions Analysis

Types of Reactions: Diethylaminosulfur trifluoride primarily undergoes nucleophilic fluorination reactions. It is used to selectively fluorinate alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins .

Common Reagents and Conditions:

    Alcohols: React with this compound at low temperatures (around -78°C) to form alkyl fluorides.

    Ketones: React at around 0°C to form geminal difluorides.

    Carboxylic Acids: React to form acyl fluorides.

Major Products:

Scientific Research Applications

Organic Synthesis

DAST is primarily utilized in organic synthesis for:

  • Fluorination of Alcohols : DAST effectively converts alcohols into alkyl fluorides. This transformation is crucial for synthesizing fluorinated compounds that exhibit enhanced biological activity .
  • Conversion of Carbonyl Compounds : It transforms aldehydes and unhindered ketones into geminal difluorides, while carboxylic acids are converted to acyl fluorides .
  • Diversity-Oriented Synthesis : Recent studies highlight DAST's role in diversity-oriented synthesis, enabling the modification of natural products to create new bioactive compounds .

Data Table 1: Summary of DAST Reactions

Substrate TypeReaction TypeProduct Type
AlcoholsFluorinationAlkyl Fluorides
AldehydesFluorinationGeminal Difluorides
KetonesFluorinationGeminal Difluorides
Carboxylic AcidsConversionAcyl Fluorides
Natural ProductsDiversity-Oriented SynthesisNew Bioactive Compounds

Radiochemistry

DAST has been modified for use in radiochemistry, particularly with the incorporation of fluorine-18 (18F^{18}\text{F}). This application is significant for the development of radiotracers used in positron emission tomography (PET) imaging. The process involves replacing hydroxyl and carbonyl groups with fluorine, enhancing the radiochemical properties of compounds .

Case Study: Synthesis of 18F^{18}\text{F}-Labeled Compounds

A study demonstrated that 18F^{18}\text{F}-labeled methyl fluoride and ethyl fluoride could be synthesized using DAST, achieving yields of 20% and 25%, respectively. This method provides a reliable approach for producing radiolabeled compounds essential for medical imaging .

Pharmaceutical Applications

In pharmaceutical chemistry, DAST is employed to modify drug candidates by introducing fluorine atoms. Fluorination often enhances the pharmacokinetic properties of drugs, improving their efficacy and stability. For instance:

  • Fluorination of Steroids : DAST facilitates the introduction of fluorine into steroid structures, which can significantly alter their biological activity .
  • Synthesis of Heterocycles : DAST catalyzes reactions leading to the formation of various heterocycles, which are vital in drug development .

Data Table 2: Pharmaceutical Transformations Using DAST

Compound TypeTransformation TypeResulting Compound
SteroidsFluorinationModified Steroids
Natural ProductsHeterocycle FormationBioactive Heterocycles

Safety Considerations

While DAST is a powerful reagent, it poses safety risks due to its volatility and potential explosiveness when heated. Proper handling protocols must be followed to mitigate these risks, including maintaining reaction temperatures below 50 °C and using inert solvents during reactions .

Mechanism of Action

Diethylaminosulfur trifluoride exerts its effects through nucleophilic fluorination. The mechanism involves the transfer of a fluorine atom to the substrate, facilitated by the sulfur atom in the compound. This process results in the formation of a new carbon-fluorine bond, which is highly stable and imparts unique properties to the resulting compound .

Comparison with Similar Compounds

Biological Activity

Diethylaminosulfur trifluoride (DAST) is an organosulfur compound recognized primarily for its role as a fluorinating reagent in organic synthesis. Its chemical formula is Et2NSF3\text{Et}_2\text{NSF}_3, and it is particularly valued for its ability to convert a variety of substrates into fluorinated compounds. This article explores the biological activity of DAST, focusing on its applications in medicinal chemistry and its interactions with biological systems.

Overview of DAST

DAST is a colorless liquid that can turn orange upon aging. It is synthesized through the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride, and it is preferred over other fluorinating agents due to its milder reaction conditions and lower risk of hazardous by-products . The compound is utilized in various synthetic pathways, including the conversion of alcohols to alkyl fluorides and aldehydes to geminal difluorides .

1. Antitumor Activity

DAST has been employed in the synthesis of biologically active compounds, particularly in the development of antitumor agents. For instance, a study demonstrated that DAST facilitated the synthesis of new ecdysteroid derivatives that exhibited significant antiproliferative activity against drug-susceptible and multi-drug resistant mouse T-cell lymphoma cells . Notably, one compound synthesized using DAST showed a selective antiproliferative effect approximately 2.5 times greater than that of doxorubicin, a commonly used chemotherapy drug .

2. Fluorinated Vitamin D Analogues

Research has also explored the use of DAST in synthesizing fluorinated vitamin D analogues, such as 22-fluorovitamin D3. This compound was found to possess approximately 1/25th the potency of natural vitamin D3 in promoting calcium transport in intestinal cells, indicating that while fluorination alters biological activity, it can still yield compounds with potential therapeutic applications .

The biological activity of compounds synthesized using DAST can be attributed to various mechanisms:

  • Nucleophilic Fluorination : DAST's primary role as a nucleophilic fluorinating agent allows for the introduction of fluorine into organic molecules, which can enhance their biological properties. Fluorinated compounds often exhibit improved metabolic stability and altered receptor binding affinities compared to their non-fluorinated counterparts .
  • Synergistic Effects : In some cases, compounds synthesized with DAST have shown synergistic effects when combined with existing drugs. For example, certain ecdysteroid derivatives demonstrated enhanced efficacy when used alongside doxorubicin without directly inhibiting the ABCB1 transporter responsible for multidrug resistance .

Case Studies

Study Compound Biological Activity Reference
1Ecdysteroid DerivativesAntiproliferative against T-cell lymphoma
222-Fluorovitamin D3Reduced potency compared to vitamin D3
3Quinoxaline DerivativesInhibitory effects on A431 carcinoma cells

Safety and Handling

While DAST is a versatile reagent, it poses safety risks due to its potential to form explosive by-products upon heating. It is crucial that laboratory protocols maintain temperatures below 50 °C during handling to minimize these risks . Additionally, alternative reagents with less explosive potential have been developed for safer applications in organic synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing DAST, and what safety precautions are critical during synthesis?

DAST is synthesized via the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride (SF₄) under anhydrous conditions, as adapted from the von Halasz and Glemser method . Key steps include:

  • Dropwise addition of ether to the reaction mixture with mechanical stirring.
  • Filtration of precipitated solids and fractional distillation under inert conditions.
  • Safety : Conduct in a fume hood; avoid exposure to SF₄ (toxic) and DAST (causes HF-like burns). Use protective gloves and handle DAST away from moisture due to its exothermic reaction with water .

Q. What are the primary applications of DAST in fluorination reactions?

DAST replaces hydroxyl, aldehyde, and ketone carbonyl groups with fluorine in substrates ranging from alcohols to carbohydrates. Its advantages over SF₄ include:

  • Compatibility with acid-sensitive compounds (e.g., pivaldehyde).
  • Reduced rearrangement/dehydration in primary alcohols (e.g., 2-methyl-1-propanol) .
  • Example: Fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-altropyranoside, though stereochemical outcomes may deviate from expectations .

Q. How is DAST characterized for purity and stability in storage?

  • Purity : Analyze via elemental analysis, ¹⁹F NMR, and XPS to confirm fluorine content and absence of hydrolyzed byproducts (e.g., HF) .
  • Storage : Store under inert gas (argon/nitrogen) in sealed, moisture-free containers at low temperatures (-20°C). Monitor for decomposition signs (e.g., gas evolution) .

Advanced Research Questions

Q. Why does DAST sometimes lead to retention of configuration during fluorination, contrary to expectations?

In carbohydrate chemistry, DAST-mediated fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-altropyranoside unexpectedly retained configuration at the fluorination site. This suggests:

  • Competing mechanisms (e.g., neighboring-group participation or ion-pair stabilization) overriding the typical Sₙ2 pathway.
  • Steric or electronic effects in bulky substrates altering reaction pathways . Methodological Tip : Use computational modeling (DFT) to predict stereochemical outcomes or employ alternative reagents (e.g., DeoxoFluor) for inversion-specific reactions .

Q. How can DAST’s thermal instability be mitigated in large-scale or high-temperature reactions?

  • Thermal Limits : DAST decomposes explosively above 140°C (ΔH = -1700 J/g), similar to DeoxoFluor (-1100 J/g) .
  • Mitigation Strategies :

  • Use lower reaction temperatures (e.g., 0–25°C) and dilute conditions.
  • Employ continuous-flow reactors to minimize heat accumulation.
  • Monitor reactions in real-time using DSC (differential scanning calorimetry) .

Q. What novel applications of DAST exist beyond traditional organic synthesis?

DAST enables fluorination of graphene oxide (GO) to produce fluorinated graphene, a 2D material with tunable electronic properties. Key steps include:

  • Reaction of GO with DAST in anhydrous solvents (e.g., DMF) under mild conditions.
  • Characterization via Raman spectroscopy (D/G band ratio), XPS (C-F bond confirmation), and AFM for layer thickness .
  • Optimization : Adjust reaction time and solvent polarity to control fluorine content (e.g., higher polarity increases fluorination) .

Q. How can conflicting data on DAST’s reactivity in complex substrates be resolved?

Contradictions arise in fluorination outcomes (e.g., unexpected elimination vs. substitution). To address:

  • Perform kinetic studies (e.g., VT NMR) to identify intermediate species.
  • Use isotopically labeled substrates (e.g., deuterated alcohols) to track reaction pathways.
  • Compare with alternative reagents (e.g., XtalFluor-E) to isolate steric/electronic effects .

Q. What are the best practices for handling DAST in moisture-sensitive reactions?

  • Setup : Use Schlenk lines or gloveboxes for air-free transfers.
  • Quenching : Neutralize residual DAST with chilled sodium bicarbonate or calcium oxide to avoid exothermic HF release .
  • Waste Disposal : Treat with alkaline solutions (e.g., 10% NaOH) before disposal to hydrolyze residual DAST .

Properties

IUPAC Name

N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJLBAMHHLJAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191484
Record name Diethylaminosulfur trifluoride
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Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38078-09-0
Record name (Diethylamino)sulfur trifluoride
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Record name Diethylaminosulfur trifluoride
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Record name Diethylaminosulfur trifluoride
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Record name (diethylamino)sulphur trifluoride
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Record name DIETHYLAMINOSULFUR TRIFLUORIDE
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Synthesis routes and methods I

Procedure details

a dry 1-l. four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°), a solid carbon dioxide-cooled reflux condenser (protected from the atmosphere through a drying tube), a gas inlet tube above the liquid level, and a magnetic stirrer. The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane is added to the flask. As the nitrogen atmosphere is maintained, the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath and 119 g (1.1 mole) of sulfur tetrafluoride is added from a cylinder through the gas inlet tube. The gas inlet tube is then replaced with a 250-ml pressure-equalized dropping funnel charged with a solution of 145 g (1 mole) of N,N-diethylaminotrimethylsilane in 90 ml trichlorofluoromethane. This solution is added dropwise, with stirring, to the sulfur tetrafluoride solution at a rate slow enough to keep the temperature of the reaction mixture below -60° (about 40 minutes). The cooling bath is removed, and the reaction mixture is allowed to warm spontaneously to room temperature. The condenser is replaced with a simple distillation head, and the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver by warming the reaction mixture gently to 45° by means of a heating mantle. The yellow to dark brown residual liquid is transferred and distilled at reduced pressure through a spinning band column to give 129-145 g (80-90%) of diethylaminosulfur trifluoride as a light yellow liquid, bp 46-47 (10 mm).
[Compound]
Name
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Synthesis routes and methods II

Procedure details

A solution of 96 g (0.66 mole) of diethylaminotrimethylsilane in 100 ml trichlorofluoromethane was added dropwise to a solution of 40 ml (measured at -78°, 0.72 mole) of sulfur tetrafluoride in 200 ml of trichlorofluoromethane at -65° to -60°. The reaction mixture was warmed to room temperature and then distilled to give 88.86 g (84% yield) of diethylaminosulfur trifluoride as a pale yellow liquid, bp 46°-47° (10 mm).
Quantity
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Reaction Step One
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40 mL
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200 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethylaminosulfur trifluoride
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Diethylaminosulfur trifluoride

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